molecular formula C19H28O B577213 Androst-4-en-3-one CAS No. 10247-98-0

Androst-4-en-3-one

Cat. No.: B577213
CAS No.: 10247-98-0
M. Wt: 272.432
InChI Key: MSEZLHAVPJYYIQ-QKBRSHRXSA-N
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Description

Androst-4-en-3-one, also known as 17β-Hydroxythis compound, is a naturally occurring anabolic-androgenic steroid. It is a derivative of cholesterol and serves as the primary male sex hormone. This compound plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. It is also present in females in smaller quantities, contributing to various physiological functions.

Scientific Research Applications

Androst-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

Androst-4-en-3-one is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through several chemical and microbial methods. One common approach involves the microbial transformation of androst-4-ene-3,17-dione using fungal species such as Aspergillus and Fusarium. These fungi can hydroxylate the compound at specific positions, leading to the formation of various hydroxylated metabolites .

Industrial Production Methods: Industrial production of this compound often involves the use of phytosterols as starting materials. Phytosterols are abundant and can be converted into androst-4-ene-3,17-dione through microbial transformation. This intermediate is then further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Androst-4-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form androst-4-ene-3,17-dione.

    Reduction: Reduction reactions can convert it into testosterone.

    Hydroxylation: Hydroxylation at various positions leads to the formation of hydroxylated derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Testosterone (17β-Hydroxyandrost-4-en-3-one): The primary male sex hormone with similar anabolic-androgenic properties.

    Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.

    Boldenone (androsta-1,4-dien-17-ol-3-one): An anabolic steroid used in veterinary medicine.

Uniqueness: this compound is unique due to its specific role in androgen receptor signaling and its widespread use in both medical and industrial applications. Its ability to undergo various chemical transformations makes it a versatile compound in steroid chemistry .

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZLHAVPJYYIQ-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319188
Record name 17-Deoxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2872-90-4
Record name Androst-4-en-3-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Deoxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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